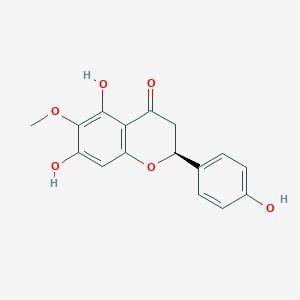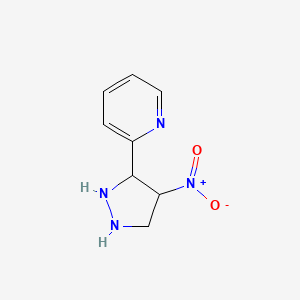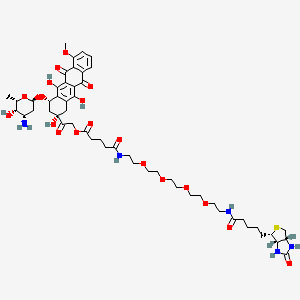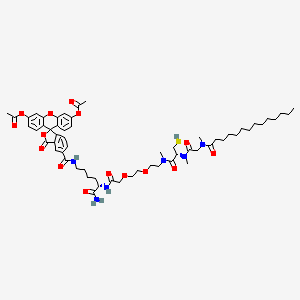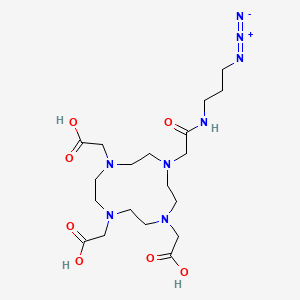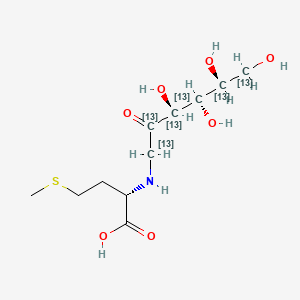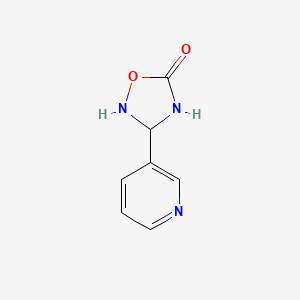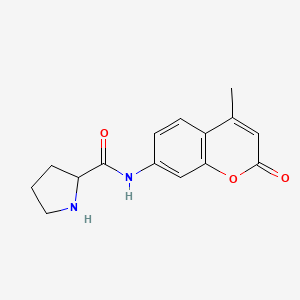
Cytidine diphosphate-15N3 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine diphosphate-15N3 (dilithium) is a stable isotope-labeled compound, specifically labeled with nitrogen-15. It is a nucleoside diphosphate that acts as a carrier for phosphorylcholine, diacylglycerol, and other molecules during phospholipid synthesis . This compound is primarily used in scientific research for tracing and quantifying biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine diphosphate-15N3 (dilithium) involves the incorporation of nitrogen-15 into the cytidine diphosphate molecule. The process typically starts with the synthesis of nitrogen-15 labeled cytidine, which is then phosphorylated to form cytidine monophosphate. Further phosphorylation leads to the formation of cytidine diphosphate-15N3. The final step involves the addition of lithium ions to form the dilithium salt .
Industrial Production Methods
Industrial production of Cytidine diphosphate-15N3 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
Cytidine diphosphate-15N3 (dilithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cytidine diphosphate derivatives.
Reduction: Reduction reactions can convert cytidine diphosphate-15N3 to its corresponding nucleoside monophosphate.
Substitution: Substitution reactions can occur at the phosphate groups, leading to the formation of different nucleoside diphosphates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various cytidine diphosphate derivatives, cytidine monophosphate, and other nucleoside diphosphates. These products are often used in further biochemical studies and applications .
Scientific Research Applications
Cytidine diphosphate-15N3 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying biochemical pathways and reactions.
Biology: Helps in understanding the role of nucleoside diphosphates in cellular processes.
Medicine: Used in drug development and pharmacokinetic studies to trace the metabolism of nucleotide-based drugs.
Industry: Employed in the production of stable isotope-labeled compounds for various applications.
Mechanism of Action
The mechanism of action of Cytidine diphosphate-15N3 (dilithium) involves its role as a carrier molecule in phospholipid synthesis. It acts by transferring phosphorylcholine and diacylglycerol to form phosphatidylcholine, a key component of cell membranes. The nitrogen-15 label allows researchers to trace and quantify these biochemical processes, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cytidine diphosphate: The unlabeled version of Cytidine diphosphate-15N3.
Uridine diphosphate: Another nucleoside diphosphate involved in carbohydrate metabolism.
Adenosine diphosphate: A nucleoside diphosphate involved in energy transfer.
Uniqueness
Cytidine diphosphate-15N3 (dilithium) is unique due to its stable isotope labeling with nitrogen-15. This labeling allows for precise tracing and quantification in biochemical studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C9H13Li2N3O11P2 |
|---|---|
Molecular Weight |
418.1 g/mol |
IUPAC Name |
dilithium;[[(2R,4S,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O11P2.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i10+1,11+1,12+1;; |
InChI Key |
KUSULDMXKWTTRE-IBHIIGERSA-L |
Isomeric SMILES |
[Li+].[Li+].C1=C[15N](C(=O)[15N]=C1[15NH2])[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



